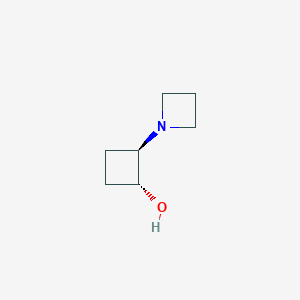

trans-2-(Azetidin-1-yl)cyclobutan-1-ol

Description

trans-2-(Azetidin-1-yl)cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutane ring fused with an azetidine (four-membered nitrogen-containing heterocycle). The trans configuration of the hydroxyl and azetidinyl groups on the cyclobutane ring imparts distinct stereochemical and physicochemical properties.

Properties

IUPAC Name |

(1R,2R)-2-(azetidin-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-3-2-6(7)8-4-1-5-8/h6-7,9H,1-5H2/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWDLVZERKSWDM-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C1)[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation Strategies

Azetidines are typically synthesized by intramolecular nucleophilic substitution reactions where a nitrogen nucleophile displaces a suitable leaving group on a four-carbon chain. Key methods include:

Nucleophilic Displacement of Halides or Triflates:

Primary amines react with dihalides or bistriflates under base-mediated conditions to form azetidine rings via intramolecular cyclization. For example, alkylation of primary amines by bistriflates can yield 1,3-disubstituted azetidines in high yields (up to 92%). This approach can be adapted to introduce various substituents on the azetidine ring.Metal-Catalyzed Cyclization:

Transition metal catalysts (e.g., palladium, rhodium) can facilitate cyclization of appropriate precursors to azetidines. Ohno and co-workers have reported such metal-catalyzed cyclization reactions, which can be efficient for constructing azetidine rings with diverse substitution patterns.Microwave-Assisted Cyclization:

Microwave irradiation has been employed to accelerate the nucleophilic displacement reactions forming azetidines, improving reaction rates and yields.Strain-Release Driven Synthesis Using Azabicyclo[1.1.0]butane:

A novel approach involves the strain-release ring-opening of azabicyclo[1.1.0]butane to rapidly assemble azetidine rings. This method leverages the high ring strain of bicyclic intermediates to drive the formation of azetidines under mild conditions, enabling modular synthesis of acyl-azetidines with multiple functional handles for further elaboration.

Construction of the Cyclobutanol Moiety

Cyclobutanols can be synthesized through various strategies, often involving ring formation or functional group transformations:

Cyclobutane Ring Formation via Cyclization:

Four-membered carbocycles like cyclobutane can be formed by intramolecular cyclization of suitable precursors such as dihalides or diols. Subsequent hydroxylation or functionalization yields cyclobutanols.Strain-Release and Ring-Opening Approaches:

Similar to azetidines, cyclobutanols can be accessed by strain-release ring-opening of bicyclic intermediates or by functionalization of preformed cyclobutanes.

Synthesis of trans-2-(Azetidin-1-yl)cyclobutan-1-ol: Integrated Approaches

The target compound requires the azetidine nitrogen to be attached at the 2-position of cyclobutanol with trans stereochemistry between the substituents. Preparation methods combine azetidine formation with cyclobutanol synthesis:

Stepwise Synthesis via Nucleophilic Substitution and Cyclization:

A plausible route involves preparing a cyclobutanone or cyclobutanol derivative bearing a leaving group at the 2-position, followed by nucleophilic substitution with azetidine or an azetidine precursor. Subsequent stereoselective reduction or functionalization can afford the trans isomer.Strain-Release Driven Modular Synthesis:

Utilizing azabicyclo[1.1.0]butane intermediates, the ring-opening with nucleophiles can install the azetidine ring onto a cyclobutane scaffold. This method allows rapid assembly of sp^3-rich heterocycles and facilitates stereochemical control.

Research Findings and Reaction Conditions

Analytical and Stereochemical Considerations

Stereochemistry Control:

The trans configuration in this compound is critical. Methods involving strain-release ring-opening or nucleophilic substitution on stereodefined cyclobutanol precursors can achieve this configuration.Characterization Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy, including NOE experiments, is essential for confirming trans stereochemistry. X-ray crystallography can provide definitive structural proof.Reaction Monitoring:

In situ infrared spectroscopy has been used to monitor rapid strain-release reactions, confirming reaction completion and intermediates.

Summary and Outlook

The preparation of this compound leverages advanced synthetic methodologies centered on azetidine ring formation and cyclobutanol construction. The most efficient and versatile approaches include:

- Base-mediated nucleophilic displacement of bistriflates or halides to form azetidine rings.

- Metal-catalyzed and microwave-assisted cyclizations to enhance reaction efficiency.

- Innovative strain-release ring-opening of azabicyclo[1.1.0]butane intermediates for rapid, modular synthesis with stereochemical control.

These methods provide a robust toolkit for synthesizing this compound with potential for further diversification and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: trans-2-(Azetidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclobutanol moiety can be oxidized to form a ketone.

Reduction: The azetidine ring can be reduced to form a more saturated amine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of azetidine amine derivatives.

Substitution: Formation of various substituted cyclobutanol derivatives.

Scientific Research Applications

Chemistry: trans-2-(Azetidin-1-yl)cyclobutan-1-ol is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as therapeutic agents. The azetidine ring is known for its bioactivity, and modifications to this compound can lead to the development of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique structural properties make it a valuable component in the design of new materials with specific mechanical and chemical properties .

Mechanism of Action

The mechanism of action of trans-2-(Azetidin-1-yl)cyclobutan-1-ol involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, leading to changes in their activity. The hydroxyl group in the cyclobutanol moiety can form hydrogen bonds with biological molecules, further influencing the compound’s bioactivity .

Comparison with Similar Compounds

trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol

Key Data :

Comparison :

- The imino group may confer redox activity or metal-binding capabilities absent in the azetidine analog .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

Key Data :

Comparison :

- The linear aminobutyl chain may enhance solubility in polar solvents, whereas the azetidine group could improve steric hindrance for selective binding .

1-(Azetidin-1-yl)-2-(cyclohexylmethyl)-5-phenylpentan-1-one

Key Data :

Comparison :

- The ketone functional group in the latter compound enables diverse reactivity (e.g., nucleophilic additions), whereas the hydroxyl group in the cyclobutanol derivative may favor hydrogen bonding or esterification.

- Bulky substituents (cyclohexylmethyl, phenyl) in the pentanone analog could sterically hinder interactions in catalytic applications compared to the compact cyclobutanol structure .

Azetidine-Containing TLR7-9 Antagonists

Key Data :

Comparison :

- The azetidine group in the TLR antagonist is part of a larger pharmacophore, suggesting that azetidine’s nitrogen lone pairs are critical for target binding.

- The cyclobutanol derivative’s hydroxyl group could serve as a hydrogen bond donor in analogous drug designs, though its smaller ring system may limit scaffold diversity .

Q & A

Synthesis: What stereoselective strategies are effective for constructing the trans-azetidine-cyclobutanol framework?

Level: Basic

Methodological Answer:

To achieve stereoselective synthesis of the trans-configured azetidine-cyclobutanol system:

- Ring-Opening Approaches: Use epoxide intermediates derived from cyclobutane derivatives. React with azetidine nucleophiles under controlled conditions (e.g., Lewis acid catalysis) to favor trans addition. Monitor stereochemistry via chiral HPLC .

- [2+2] Cycloaddition: Employ photochemical or strain-promoted [2+2] reactions between azetidine-containing alkenes and cyclobutane precursors. Optimize reaction conditions (e.g., UV wavelength, solvent polarity) to enhance trans selectivity .

- Stereochemical Validation: Confirm configuration using NOE (Nuclear Overhauser Effect) NMR experiments or X-ray crystallography .

Characterization: How can researchers employ NMR spectroscopy to confirm the trans-configuration in the cyclobutanol moiety?

Level: Basic

Methodological Answer:

- 1H NMR Coupling Constants: Analyze coupling patterns between the cyclobutanol proton and adjacent carbons. For trans-configurations, axial-equatorial proton couplings typically yield distinct splitting (e.g., J = 8–12 Hz), whereas cis configurations show smaller J values .

- NOE Correlations: Perform 2D NOESY experiments to detect spatial proximity between the azetidine nitrogen and cyclobutanol hydroxyl proton. A trans configuration will exhibit weaker NOE signals compared to cis .

- 13C NMR Chemical Shifts: Compare the cyclobutanol carbon chemical shift to known trans/cis analogs. Electron-withdrawing effects from the azetidine ring may downfield-shift the cyclobutanol carbon in trans isomers .

Data Validation: When encountering conflicting solubility data across sources, what orthogonal experimental approaches validate the compound's physicochemical properties?

Level: Advanced

Methodological Answer:

- Shake-Flask Method: Measure solubility in water and organic solvents (e.g., DMSO, ethanol) at controlled temperatures (25°C, 37°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify dissolved compound .

- Thermal Analysis: Perform differential scanning calorimetry (DSC) to determine melting point and detect polymorphic forms that may affect solubility .

- Chromatographic Purity Check: Use reversed-phase HPLC with a C18 column to assess purity (>95%) and rule out impurities skewing solubility measurements .

Reaction Mechanisms: What experimental techniques elucidate the compound's behavior in acid-catalyzed ring-opening reactions?

Level: Advanced

Methodological Answer:

- Kinetic Isotope Effects (KIE): Substitute the hydroxyl proton with deuterium (D2O) to track proton transfer steps. A significant KIE suggests rate-determining protonation .

- LC-MS Monitoring: Analyze reaction intermediates by quenching aliquots at timed intervals. Identify ring-opened products (e.g., amino alcohols) via high-resolution mass spectrometry .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to map transition states and compare activation energies for trans vs. cis ring-opening pathways .

Biological Assays: Design a study to evaluate its activity against bacterial efflux pumps.

Level: Advanced

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays: Test MIC values against Gram-negative bacteria (e.g., E. coli) with/without efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide). A ≥4-fold MIC reduction in the presence of inhibitors suggests efflux pump involvement .

- Ethidium Bromide Accumulation: Use fluorescence spectroscopy to measure intracellular ethidium bromide accumulation in bacterial cells treated with the compound. Enhanced fluorescence indicates efflux pump inhibition .

- Molecular Docking: Simulate interactions with efflux pump proteins (e.g., AcrB in E. coli) using AutoDock Vina. Prioritize compounds showing strong binding to the hydrophobic trap region .

Stability Under Oxidative Conditions: How to assess degradation pathways in ambient air?

Level: Advanced

Methodological Answer:

- Forced Oxidation Studies: Expose the compound to H2O2 or tert-butyl hydroperoxide in methanol. Monitor degradation via GC-MS and identify oxidation products (e.g., ketones or N-oxides) .

- Electron Paramagnetic Resonance (EPR): Detect radical intermediates during oxidation using spin-trapping agents (e.g., DMPO). Correlate radical formation with degradation rates .

- Environmental Chamber Replication: Simulate indoor air conditions (40–60% RH, 25°C) and analyze surface adsorption on silica or drywall using ToF-SIMS .

Isomeric Purity: What chromatographic techniques separate trans-2-(azetidin-1-yl)cyclobutan-1-ol from its cis isomer?

Level: Basic

Methodological Answer:

- Chiral Stationary Phases: Use a Chiralpak IG-U column with a hexane/isopropanol (90:10) mobile phase. Adjust flow rate (1.0 mL/min) to baseline-resolve isomers .

- Polarimetric Detection: Couple HPLC with a polarimeter to confirm enantiomeric excess. trans isomers often exhibit distinct optical rotations .

- Preparative SFC: Scale up separation using supercritical fluid chromatography (CO2/ethanol modifier) for milligram-to-gram quantities .

Metabolic Fate: How to track hepatic metabolism in vitro?

Level: Advanced

Methodological Answer:

- Liver Microsome Incubations: Incubate with human liver microsomes (HLMs) and NADPH cofactor. Terminate reactions at 0, 15, 30, 60 min with acetonitrile. Analyze metabolites via UPLC-QTOF .

- CYP Enzyme Inhibition: Co-incubate with selective CYP inhibitors (e.g., ketoconazole for CYP3A4). Identify primary metabolizing enzymes by reduced metabolite formation .

- Stable Isotope Labeling: Synthesize a deuterated analog for use as an internal standard. Quantify parent compound depletion and metabolite ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.